molecular formula C33H28N6OS B10912242 2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Cat. No.: B10912242
M. Wt: 556.7 g/mol
InChI Key: DTTZUEYJNHTQEW-XICOUIIWSA-N
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Description

2-({5-[(Naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, naphthalene moieties, and a hydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Naphthalene Moieties: The naphthalene groups are introduced through nucleophilic substitution reactions, where naphthylamines react with suitable electrophiles.

    Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated through thiolation reactions, often using thiourea or similar reagents.

    Hydrazide Formation: The final hydrazide group is formed by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The naphthalene moieties and the triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced hydrazides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s interactions with specific enzymes and receptors are being explored to develop new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being investigated.

Mechanism of Action

The mechanism of action of 2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(Naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide
  • 1-Methyl-2-(4-(naphthalen-1-ylamino)-buta-1,3-dienyl)-quinolinium perchlorate

Uniqueness

Compared to similar compounds, 2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual naphthalene moieties and the presence of both triazole and hydrazide groups make it a versatile compound for various applications.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H28N6OS

Molecular Weight

556.7 g/mol

IUPAC Name

2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide

InChI

InChI=1S/C33H28N6OS/c1-23(32(40)37-35-21-26-15-9-13-24-11-5-7-18-28(24)26)41-33-38-36-31(39(33)27-16-3-2-4-17-27)22-34-30-20-10-14-25-12-6-8-19-29(25)30/h2-21,23,34H,22H2,1H3,(H,37,40)/b35-21+

InChI Key

DTTZUEYJNHTQEW-XICOUIIWSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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